![molecular formula C11H12ClNO7S B14593209 Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate CAS No. 61496-93-3](/img/structure/B14593209.png)
Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate is an organic compound with a complex structure that includes an ester functional group, a nitro group, and a chloromethanesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate typically involves multiple steps. One common method starts with the nitration of a phenol derivative to introduce the nitro group. This is followed by the sulfonylation of the phenol to attach the chloromethanesulfonyl group. Finally, esterification with ethyl acetate completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and sulfonylation reactions, which can improve yield and reduce reaction times. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The chloromethanesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Hydrolysis can be achieved using strong acids or bases.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Carboxylic acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl [4-(methanesulfonyl)-2-nitrophenoxy]acetate
- Ethyl [4-(bromomethanesulfonyl)-2-nitrophenoxy]acetate
- Ethyl [4-(fluoromethanesulfonyl)-2-nitrophenoxy]acetate
Uniqueness
Ethyl [4-(chloromethanesulfonyl)-2-nitrophenoxy]acetate is unique due to the presence of the chloromethanesulfonyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where selective reactivity is required .
Propriétés
Numéro CAS |
61496-93-3 |
|---|---|
Formule moléculaire |
C11H12ClNO7S |
Poids moléculaire |
337.73 g/mol |
Nom IUPAC |
ethyl 2-[4-(chloromethylsulfonyl)-2-nitrophenoxy]acetate |
InChI |
InChI=1S/C11H12ClNO7S/c1-2-19-11(14)6-20-10-4-3-8(21(17,18)7-12)5-9(10)13(15)16/h3-5H,2,6-7H2,1H3 |
Clé InChI |
XRNBOCYTEPCSFA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)COC1=C(C=C(C=C1)S(=O)(=O)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


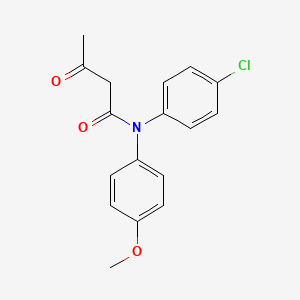
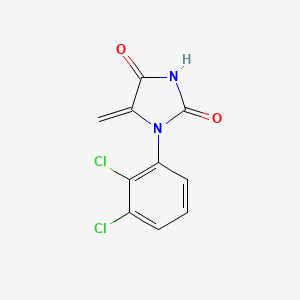
![2(1H)-Pyrimidinone, 1,3-diethyl-4-[(ethylmethylamino)methyl]tetrahydro-](/img/structure/B14593139.png)
![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)
![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![Methyltris[3-(trifluoromethyl)phenyl]phosphanium bromide](/img/structure/B14593159.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
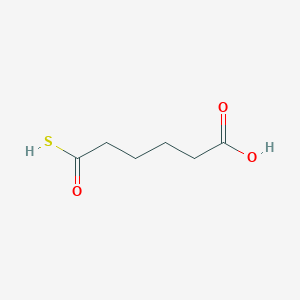
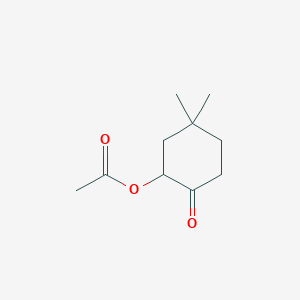
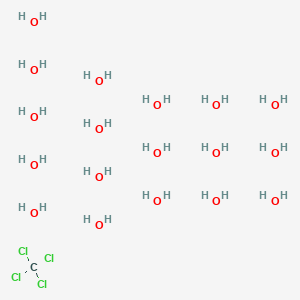
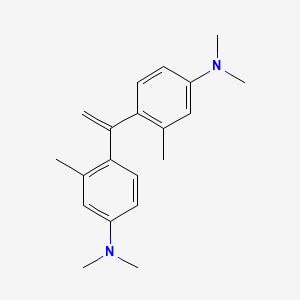
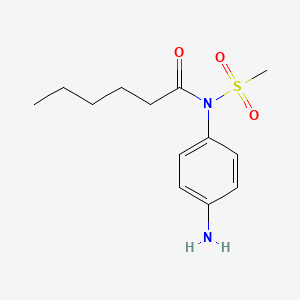
![2-[2-(Ethylsulfanyl)ethenyl]-1,3,3-trimethyl-3H-indol-1-ium](/img/structure/B14593187.png)
